Methyl 8-hydroxy-3-methylocta-2,6-dienoate
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Overview
Description
Methyl 8-hydroxy-3-methylocta-2,6-dienoate is an organic compound with the molecular formula C10H16O3. It contains a total of 28 bonds, including 12 non-hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 ester group (aliphatic), 1 hydroxyl group, and 1 primary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxy-3-methylocta-2,6-dienoate typically involves the esterification of 8-hydroxy-3-methylocta-2,6-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxy-3-methylocta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 8-hydroxy-3-methylocta-2,6-dienoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 8-hydroxy-3-methylocta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-hydroxy-3-methylocta-2,6-dienoate: Contains a hydroxyl group and an ester group.
Methyl 8-hydroxy-3-methylocta-2,6-dienoic acid: Similar structure but contains a carboxylic acid group instead of an ester group.
8-Hydroxy-3-methylocta-2,6-dienoic acid: Lacks the methyl ester group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its ester group makes it more lipophilic compared to its acid counterpart, influencing its solubility and interaction with biological membranes.
Properties
CAS No. |
75750-97-9 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 8-hydroxy-3-methylocta-2,6-dienoate |
InChI |
InChI=1S/C10H16O3/c1-9(8-10(12)13-2)6-4-3-5-7-11/h3,5,8,11H,4,6-7H2,1-2H3 |
InChI Key |
BTFOVQPKFWTHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)CCC=CCO |
Origin of Product |
United States |
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